

The Discovery and History of 4-Hydroxyphenylacetone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyphenylacetone

Cat. No.: B1242247

[Get Quote](#)

Abstract

This technical whitepaper provides a comprehensive overview of the discovery, history, and synthesis of **4-Hydroxyphenylacetone** (CAS 770-39-8), a significant intermediate in the pharmaceutical and fragrance industries, and a key metabolite in human biochemistry. This document details the historical context of its synthesis, provides in-depth experimental protocols for its preparation, presents key quantitative data in a structured format, and illustrates relevant biochemical and experimental workflows through detailed diagrams. This guide is intended for researchers, scientists, and professionals in the fields of drug development, organic chemistry, and pharmacology.

Introduction and Historical Context

4-Hydroxyphenylacetone, also known as p-hydroxyphenylacetone, is a phenolic ketone of significant scientific interest. While the precise date and individual credited with the first synthesis of **4-Hydroxyphenylacetone** are not extensively documented in readily available literature, its development is rooted in the broader exploration of phenolic ketones during the mid-20th century. The synthesis of such compounds is closely linked to the advancement of classic organic reactions like the Friedel-Crafts acylation and the Hoesch reaction.

The Houben-Hoesch reaction, a method for synthesizing aryl ketones from nitriles and electron-rich arenes, was first reported by Kurt Hoesch in 1915 and later expanded upon by Josef Houben.^{[1][2]} This reaction, along with the well-established Friedel-Crafts acylation, provided the foundational chemistry for accessing compounds like **4-Hydroxyphenylacetone**.

In a more contemporary context, a significant milestone in the understanding of **4-Hydroxyphenylacetone**'s relevance came from the field of pharmacology. It was identified as the para-hydroxy analog of phenylacetone and an inactive metabolite of amphetamine in humans.^[3] This discovery positioned **4-Hydroxyphenylacetone** as a biomarker for amphetamine use, with its presence in biological samples indicating exposure to the parent drug.^[4]

Industrially, **4-Hydroxyphenylacetone** serves as a crucial intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and beta-adrenergic blockers. Its versatile structure also lends itself to the production of fragrances and flavoring agents.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for **4-Hydroxyphenylacetone** is presented below.

Table 1: Physicochemical Properties of **4-Hydroxyphenylacetone**

Property	Value	Reference(s)
CAS Number	770-39-8	[3]
Molecular Formula	C ₉ H ₁₀ O ₂	[5]
Molar Mass	150.177 g·mol ⁻¹	[3]
Appearance	Light yellow liquid to solid	[6]
Boiling Point	177 °C / 11 mmHg	[6]
Density	1.12 g/cm ³	[6]
Melting Point	267 °C	[7]
Flash Point	114.5 °C	[7]

Table 2: Spectroscopic Data for **4-Hydroxyphenylacetone**

Spectroscopy	Data	Reference(s)
¹ H NMR	See spectrum details	[8]
¹³ C NMR	See spectrum details	[5]
InChI	InChI=1S/C9H10O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3	[5]
InChIKey	VWMVAQHMFFZQGD-UHFFFAOYSA-N	[5]
SMILES	CC(=O)CC1=CC=C(C=C1)O	[3]

Synthesis and Experimental Protocols

The synthesis of **4-Hydroxyphenylacetone** can be achieved through various methods, primarily involving the acylation of phenol or its derivatives. Below are detailed protocols for two common synthetic routes.

Synthesis via Demethylation of p-Methoxyphenylacetone

This method, adapted from a patented procedure, involves the acid-catalyzed demethylation of p-methoxyphenylacetone.[9]

Experimental Protocol:

- Reaction Setup: In a 1000 mL three-necked flask, add 47 g of p-methoxyphenylacetone, 100 mL of 48% hydrobromic acid, and 200 mL of glacial acetic acid.
- Reaction: Slowly heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of petroleum ether:ethyl acetate (4:1). Continue refluxing until the starting material is no longer observed.
- Work-up: After the reaction is complete, cool the mixture and concentrate it under reduced pressure.

- Extraction: Add 100 mL of water to the residue and extract with four 100 mL portions of ethyl acetate. Combine the organic layers.
- Purification: Wash the combined organic layer with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate overnight. Filter and concentrate the solution to obtain the crude product.
- Isolation: Purify the crude product by distillation to yield **4-Hydroxyphenylacetone** as a faint yellow crystalline solid.

Quantitative Data:

- Yield: 70.2 - 82.6%[9]
- Purity: >99.5% (by vapor detection)[9]

Synthesis via Friedel-Crafts Acylation of Anisole (Hypothetical Adaptation)

While a direct, detailed protocol for the Friedel-Crafts acylation to produce **4-Hydroxyphenylacetone** is not readily available, a plausible procedure can be adapted from established methods for the acylation of anisole.[10][11][12] This would be a two-step process: acylation of anisole to form 4-methoxyacetophenone, followed by demethylation.

Step 1: Friedel-Crafts Acylation of Anisole to 4-Methoxyacetophenone

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, place 0.055 mol of anhydrous aluminum chloride and 30 mL of dichloromethane. Cool the mixture in an ice bath.
- Addition of Acylating Agent: Dissolve 0.055 mol of acetyl chloride in 20 mL of dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15 minutes.
- Addition of Anisole: Dissolve 0.050 mol of anisole in 20 mL of dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature below 10 °C.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
- Work-up: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 30 mL of concentrated hydrochloric acid.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with 25 mL of dichloromethane. Combine the organic layers.
- Purification: Wash the combined organic layers with two portions of saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
- Isolation: Filter and remove the solvent by rotary evaporation to yield crude 4-methoxyacetophenone.

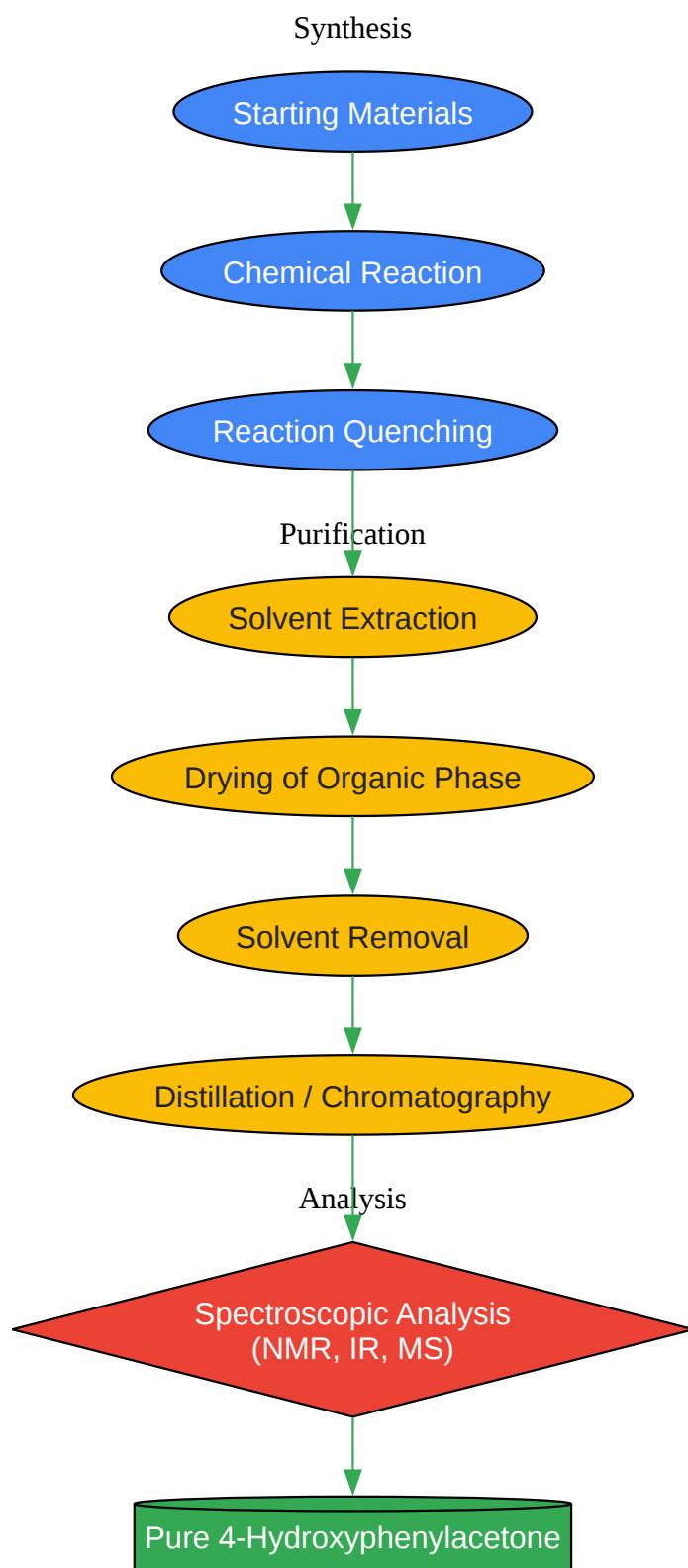
Step 2: Demethylation of 4-Methoxyacetophenone to 4-Hydroxyacetophenone (Precursor to **4-Hydroxyphenylacetone**)

This step would be analogous to the demethylation described in section 3.1, using a suitable demethylating agent like hydrobromic acid in acetic acid.

Metabolic Pathway and Experimental Workflow

Metabolic Pathway of Amphetamine

4-Hydroxyphenylacetone is a known metabolite of amphetamine in humans. The metabolic pathway involves the oxidative deamination of amphetamine to phenylacetone, which is then hydroxylated to **4-Hydroxyphenylacetone**.^[3]



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of amphetamine to **4-Hydroxyphenylacetone**.

General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of **4-Hydroxyphenylacetone**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Hydroxyphenylacetone**.

Conclusion

4-Hydroxyphenylacetone, a compound with historical roots in the development of phenolic ketone synthesis, remains a molecule of significant interest in both industrial and biomedical research. Its role as a key pharmaceutical intermediate and as a biomarker for amphetamine metabolism underscores its importance. This technical guide has provided a detailed overview of its discovery, synthesis, and key characteristics, offering valuable information for researchers and professionals in related fields. The provided experimental protocols and workflow diagrams serve as a practical resource for the synthesis and study of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 2. Houben-Hoesch Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. 4-Hydroxyphenylacetone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxyphenylacetone | C9H10O2 | CID 7019274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. chembk.com [chembk.com]
- 8. 4-Hydroxyphenylacetone(770-39-8) 1H NMR spectrum [chemicalbook.com]
- 9. CN101544552B - Method for synthesizing p- hydroxyphenylacetone - Google Patents [patents.google.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. condor.depaul.edu [condor.depaul.edu]

- To cite this document: BenchChem. [The Discovery and History of 4-Hydroxyphenylacetone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1242247#4-hydroxyphenylacetone-discovery-and-history>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com